Opiranserin hydrochloride, also known by its developmental code name VVZ-149, is a novel compound currently under investigation for its potential in treating postoperative pain. It functions as a selective and combined glycine transporter type 2 blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. This multifunctional approach allows it to modulate pain signaling pathways effectively, making it a promising candidate for non-opioid analgesic therapy .
Opiranserin is classified as a small molecule drug and is being developed by Vivozon. It is primarily characterized by its ability to inhibit specific neurotransmitter receptors and transporters involved in pain modulation. The chemical structure of Opiranserin hydrochloride can be represented by the formula with a molecular weight of approximately 394.51 g/mol .
The synthesis of Opiranserin involves several key steps:
Industrial production methods for Opiranserin have not been extensively documented but can be optimized for higher yield and purity during scale-up processes.
Opiranserin hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The IUPAC name for Opiranserin is 4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide .
Opiranserin can undergo various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives that can be further characterized for their biological activity.
Opiranserin exerts its pharmacological effects through several mechanisms:
These interactions collectively contribute to its potential efficacy in managing postoperative pain.
These properties are crucial for understanding the compound's behavior in biological systems.
Opiranserin is primarily being investigated for its potential applications in treating postoperative pain as a non-opioid analgesic candidate. Its unique mechanism of action targeting multiple receptors involved in pain modulation positions it as a promising alternative to traditional pain management therapies that often rely on opioids or non-steroidal anti-inflammatory drugs . The ongoing clinical trials will further elucidate its efficacy and safety profile in this context.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3